

An In-depth Technical Guide on the Synthesis and Characterization of N-Nitrosoephedrine

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Compound of Interest		
Compound Name:	N-Nitrosoephedrine	
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This technical guide provides a comprehensive overview of the synthesis and characterization of **N-Nitrosoephedrine** (NEP), a prominent N-nitroso compound derived from the sympathomimetic amine ephedrine. N-nitroso compounds are of significant scientific interest due to the carcinogenic potential of many members of this class.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and visual representations of key processes.

Synthesis of N-Nitrosoephedrine

The formation of **N-Nitrosoephedrine** typically involves the reaction of ephedrine, a secondary amine, with a nitrosating agent, most commonly nitrous acid.[1] Nitrous acid is often generated in situ from a nitrite salt, such as sodium nitrite, under acidic conditions. The reaction yield is influenced by factors such as pH, temperature, and the specific acid used.[3][4][5]

Experimental Protocols

Method 1: Synthesis using Acetic Acid (High Yield)

This protocol is adapted from studies reporting a high yield of **N-Nitrosoephedrine**.[3][4]

- Dissolve ephedrine in acetic acid.
- Cool the solution to 5°C in an ice bath.
- Slowly add a solution of sodium nitrite while maintaining the temperature at 5°C.



- Stir the reaction mixture for a specified period at this temperature.
- Monitor the reaction progress using a suitable technique (e.g., TLC).
- Upon completion, quench the reaction and extract the product with an organic solvent.
- Purify the crude product by recrystallization from aqueous ethanol (95%).[1]

Method 2: Synthesis under Simulated Physiological Conditions

This protocol simulates the conditions under which **N-Nitrosoephedrine** could form in vivo.[3] [4]

- Prepare a solution of ephedrine in an acidic buffer to achieve a pH of 2.
- Warm the solution to 37°C.
- Add a solution of sodium nitrite to the reaction mixture.
- Incubate the mixture at 37°C for a defined period.
- Extract the N-Nitrosoephedrine using an appropriate organic solvent.
- Analyze the extract to determine the yield.

Synthesis Data

Parameter	Method 1 (Acetic Acid)	Method 2 (Physiological Conditions)	Reference
Starting Material	Ephedrine	Ephedrine	[3][4]
Nitrosating Agent	Sodium Nitrite / Acetic Acid	Sodium Nitrite / Acidic Buffer	[3][4]
Temperature	5°C	37°C	[3][4]
рН	Not specified	2	[3][4]
Yield	85%	18.5%	[3][4]



Physicochemical and Spectroscopic Data

N-Nitrosoephedrine has been characterized using various analytical techniques to confirm its structure and purity.

Property	Value	Reference
Molecular Formula	C10H14N2O2	[1][2][6]
Molecular Weight	194.23 g/mol	[1][2][6]
CAS Number	1850-88-0	[1]
Melting Point	89.7 °C	[2]
IUPAC Name	N-[(1S,2S)-1-hydroxy-1- phenylpropan-2-yl]-N- methylnitrous amide	[1]

Spectroscopic Characterization

Technique	Observed Characteristics	Reference
UV-Visible Spectroscopy	Typical detection wavelength: ~230 nm	[1]
FTIR Spectroscopy	Characteristic N=O stretching vibration. C-H bond stretches around 2884-2970 cm ⁻¹ .	[1]
Mass Spectrometry (MS)	Measured m/z: 195.1131. Common fragmentations: Loss of NO radical (M-30), Loss of OH radical (M-17).	[1]
High-Performance Liquid Chromatography (HPLC)	Commonly analyzed using reversed-phase HPLC with UV detection at ~230 nm.	[1]

Visualizations



The following diagrams illustrate the synthesis pathway, experimental workflow, and characterization logic for **N-Nitrosoephedrine**.

Caption: Chemical reaction pathway for the synthesis of **N-Nitrosoephedrine**.

Caption: Step-by-step experimental workflow from synthesis to characterization.

Caption: Interrelation of analytical techniques for **N-Nitrosoephedrine** characterization.

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